molecular formula C8H6BrClO2 B13981404 2-Bromo-3-methoxybenzoyl chloride CAS No. 440123-68-2

2-Bromo-3-methoxybenzoyl chloride

Cat. No.: B13981404
CAS No.: 440123-68-2
M. Wt: 249.49 g/mol
InChI Key: MMZKZHHQOSLHMR-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methoxybenzoyl chloride typically involves the bromination of 3-methoxybenzoyl chloride. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methoxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-3-methoxybenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxybenzoyl chloride primarily involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is exploited in various synthetic applications to introduce the benzoyl group into target molecules. The bromine atom can also participate in further functionalization reactions, enhancing the versatility of the compound .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3-methoxybenzoyl chloride is unique due to the presence of both bromine and methoxy substituents, which confer distinct reactivity and enable diverse synthetic transformations. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

440123-68-2

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

2-bromo-3-methoxybenzoyl chloride

InChI

InChI=1S/C8H6BrClO2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3

InChI Key

MMZKZHHQOSLHMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1Br)C(=O)Cl

Origin of Product

United States

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